2-(3-Fluoro-5-methylpyridin-2-YL)ethanamine
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Overview
Description
2-(3-Fluoro-5-methylpyridin-2-YL)ethanamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a fluorine atom and a methyl group attached to the pyridine ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methylpyridin-2-YL)ethanamine typically involves the reaction of 3-fluoro-5-methylpyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-methylpyridin-2-YL)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom or the methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
2-(3-Fluoro-5-methylpyridin-2-YL)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-methylpyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the methyl group can influence its binding affinity and activity. The compound may act on various enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-5-trifluoromethylpyridin-2-YL)ethanamine
- 2-(3-Fluoro-5-methylpyridin-2-YL)ethanamine
Uniqueness
This compound is unique due to the specific arrangement of the fluorine and methyl groups on the pyridine ring. This structural feature can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H11FN2 |
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Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-(3-fluoro-5-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11FN2/c1-6-4-7(9)8(2-3-10)11-5-6/h4-5H,2-3,10H2,1H3 |
InChI Key |
HRIQOGQAWJAVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)CCN)F |
Origin of Product |
United States |
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